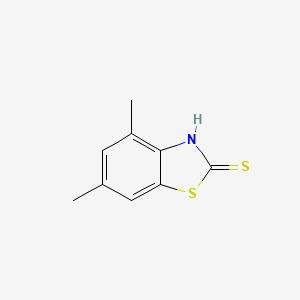

4,6-Dimethyl-2(3H)-benzothiazolethione

Description

4,6-Dimethyl-2(3H)-benzothiazolethione (DMABT) is a sulfur-containing heterocyclic compound characterized by a benzothiazole backbone with methyl substituents at positions 4 and 6. Its molecular formula is C₉H₉NS₂, and it exhibits unique chemical reactivity due to the thione (C=S) functional group. DMABT is widely utilized in pharmaceuticals, agrochemicals, and organic synthesis, where it serves as a building block for dyes, pigments, rubber, and plastics . Its fluorescence under specific conditions also makes it valuable in analytical chemistry for detecting and quantifying compounds .

Properties

IUPAC Name |

4,6-dimethyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPDQKUEDLFNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=S)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282805 | |

| Record name | 4,6-Dimethyl-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80689-36-7 | |

| Record name | 4,6-Dimethyl-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80689-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2(3H)-benzothiazolethione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazolethione.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, environmentally friendly reagents and catalysts are preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

4,6-Dimethyl-2(3H)-benzothiazolethione has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting certain enzymes.

Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(3H)-benzothiazolethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazolethione derivatives share a core benzothiazole-2-thione structure but differ in substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Physical and Chemical Properties

Melting Points :

- DMABT derivatives (e.g., 5,6-dimethyl) exhibit higher melting points (~187–190°C) compared to benzoxazole-2-thione analogs (157–159°C), highlighting the influence of sulfur vs. oxygen heteroatoms on lattice stability .

- Ethoxy-substituted derivatives (e.g., 6-ethoxy-) melt at 198–200°C, likely due to increased molecular weight and hydrogen bonding .

Reactivity :

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Melting Point (°C) | logP | Molecular Weight (g/mol) |

|---|---|---|---|

| DMABT | Not reported | ~2.5* | 195.3 |

| 5,6-Dimethyl variant | 187–190 | - | 195.3 |

| 6-Ethoxy variant | 198–200 | - | 211.3 |

| 4,5,7-Trifluoro variant | Not reported | - | 221.22 |

| 6-Nitro variant | Not reported | 2.493 | 212.25 |

*Estimated based on structural analogs.

Biological Activity

4,6-Dimethyl-2(3H)-benzothiazolethione is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, antiviral, and anticancer properties, alongside its mechanisms of action and potential applications in medicine and industry.

Overview of Biological Activities

The compound has been studied extensively for various biological activities, which can be summarized as follows:

- Antimicrobial Properties : It has shown effectiveness against a range of pathogens, including bacteria and fungi.

- Antifungal Activity : Research indicates that it can inhibit the growth of certain fungal strains.

- Antiviral Effects : Preliminary studies suggest potential antiviral properties against specific viruses.

- Anticancer Potential : There is ongoing research into its ability to interfere with cancer cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound binds to enzymes and receptors, impacting their activity. Notably, it may inhibit enzymes involved in DNA replication and protein synthesis, crucial for pathogen survival and proliferation.

- Pathways Involved : It modulates key signaling pathways related to cell proliferation and apoptosis. This modulation can lead to the inhibition of tumor growth and the induction of cell death in cancer cells.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar benzothiazole derivatives can be beneficial. The following table summarizes the biological activities of selected compounds:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Moderate | Yes | Preliminary | Promising |

| 2-Chloro-4,6-dimethyl-1,3-benzothiazole | High | Moderate | No | Moderate |

| Benzothiazole Derivative X | High | High | Yes | High |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list . The compound's minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics.

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, it was found to significantly reduce cell viability in breast cancer cells by up to 70% at certain concentrations .

- Fungal Inhibition : A recent investigation revealed that the compound effectively inhibited Candida albicans growth in a dose-dependent manner, suggesting its potential as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.